what is the structure of 1-[(2,6-Dichlorophenyl)methyl]piperidin-4-one
what is the structure of 1-[(2,6-Dichlorophenyl)methyl]piperidin-4-one
An In-depth Technical Guide to the Structure of 1-[(2,6-Dichlorophenyl)methyl]piperidin-4-one
Abstract
This technical guide provides a comprehensive structural elucidation of 1-[(2,6-Dichlorophenyl)methyl]piperidin-4-one, a heterocyclic compound of interest in medicinal chemistry. The piperidin-4-one scaffold is a well-established "privileged structure" due to its prevalence in a wide array of biologically active molecules and natural products.[1][2] This document details the molecular architecture, conformational analysis, and the analytical methodologies required for its definitive characterization. We will explore the synthetic rationale for establishing atomic connectivity and delve into the spectroscopic data (NMR, MS, IR) that confirms the compound's identity and purity. This guide is intended for researchers and professionals in drug discovery and chemical synthesis, offering field-proven insights into the structural analysis of N-substituted piperidinones.
Molecular Structure and Core Components
1-[(2,6-Dichlorophenyl)methyl]piperidin-4-one is a derivative of 4-piperidone, an organic compound featuring a six-membered saturated heterocycle containing a nitrogen atom.[3] The core structure is characterized by three key components:
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Piperidin-4-one Ring: A central heterocyclic scaffold with a ketone functional group at the 4-position. This ring system is a versatile intermediate in the synthesis of various pharmaceutical agents.[2][3]
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N-Substituent Linkage: A methylene bridge (-CH₂-) connecting the nitrogen atom of the piperidine ring to the phenyl group.
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2,6-Dichlorophenyl Group: A benzene ring substituted with two chlorine atoms at the ortho positions relative to the point of attachment. This substitution pattern introduces significant steric hindrance and electronic effects that influence the molecule's conformation and potential biological activity.
The systematic IUPAC name for this compound is 1-[(2,6-dichlorophenyl)methyl]piperidin-4-one. Its molecular formula is C₁₂H₁₃Cl₂NO, and it has a molecular weight of approximately 258.14 g/mol .
Caption: 2D structure of 1-[(2,6-Dichlorophenyl)methyl]piperidin-4-one.
Synthesis and Establishment of Connectivity
The structural connectivity of 1-[(2,6-Dichlorophenyl)methyl]piperidin-4-one is most reliably established through its synthesis. The standard and most efficient method is the N-alkylation of piperidin-4-one with a suitable benzyl halide. This reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the secondary amine of the piperidine ring acts as the nucleophile.
The choice of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or a tertiary amine like triethylamine (Et₃N), is critical. These bases neutralize the hydrohalic acid byproduct generated during the reaction, driving the equilibrium towards the product without competing with the primary nucleophile.
Experimental Protocol: Synthesis
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Reagent Preparation: To a solution of piperidin-4-one hydrochloride (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add potassium carbonate (2.5 eq).
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Addition of Alkylating Agent: Add 2,6-dichlorobenzyl chloride (1.05 eq) to the stirred suspension.
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Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
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Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
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Purification: Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the pure compound.
Caption: Synthetic workflow for the target compound.
Spectroscopic and Spectrometric Characterization
Definitive structural confirmation relies on a combination of analytical techniques. Each method provides a unique piece of the structural puzzle.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For 1-[(2,6-Dichlorophenyl)methyl]piperidin-4-one, the analysis is particularly informative due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic cluster for the molecular ion peak [M]⁺.
| Ion | Calculated m/z | Relative Intensity | Description |
| [M]⁺ | 257.04 | ~100% | Both Cl atoms are ³⁵Cl |
| [M+2]⁺ | 259.03 | ~65% | One ³⁵Cl and one ³⁷Cl |
| [M+4]⁺ | 261.03 | ~11% | Both Cl atoms are ³⁷Cl |
The observation of this specific M, M+2, and M+4 pattern is strong evidence for the presence of two chlorine atoms in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers.
| Wavenumber (cm⁻¹) | Bond | Functional Group | Description |
| ~1715 cm⁻¹ | C=O | Ketone | Strong, sharp absorption characteristic of a cyclic ketone. |
| 2850-3000 cm⁻¹ | C-H | Alkane/Aromatic | C-H stretching vibrations. |
| ~1100 cm⁻¹ | C-N | Amine | C-N stretching of the tertiary amine. |
| 750-800 cm⁻¹ | C-Cl | Aryl Halide | Characteristic C-Cl stretching vibration. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: This technique provides information about the chemical environment, number, and connectivity of protons.
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Aromatic Protons (δ ~7.2-7.4 ppm): The 2,6-disubstituted phenyl ring gives a characteristic pattern. The single proton at the 4-position will appear as a triplet, while the two equivalent protons at the 3- and 5-positions will appear as a doublet.
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Benzylic Protons (δ ~3.7 ppm): The two protons of the -CH₂- group linking the nitrogen and the phenyl ring are expected to appear as a sharp singlet. Their equivalence and lack of adjacent protons for coupling simplify this signal.
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Piperidinone Protons (δ ~2.5-2.8 ppm): The eight protons on the piperidine ring are not chemically equivalent. The four protons adjacent to the nitrogen (at C2 and C6) will appear as a multiplet, as will the four protons adjacent to the carbonyl group (at C3 and C5). They typically appear as two distinct triplets or complex multiplets.
¹³C NMR Spectroscopy: This provides information on the number and type of carbon atoms. Due to the molecule's symmetry, fewer than 12 signals are expected.
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Carbonyl Carbon (δ >200 ppm): The ketone carbon is highly deshielded and appears far downfield.
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Aromatic Carbons (δ ~128-138 ppm): Signals for the four distinct types of carbon atoms in the dichlorophenyl ring will be observed in this region.
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Benzylic Carbon (δ ~58-62 ppm): The carbon of the -CH₂- linker.
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Piperidinone Carbons (δ ~40-55 ppm): Two distinct signals are expected for the piperidine ring carbons: one for the carbons adjacent to the nitrogen (C2/C6) and one for the carbons adjacent to the carbonyl (C3/C5).
Conformational Analysis
Like cyclohexane, the piperidin-4-one ring is not planar and preferentially adopts a chair conformation to minimize angular and torsional strain.[4] In this conformation, substituents can occupy either axial or equatorial positions.
The N-benzyl substituent is sterically demanding, particularly with the two ortho-chloro groups. To minimize steric interactions (specifically 1,3-diaxial interactions) with the axial protons on the piperidine ring, the (2,6-dichlorophenyl)methyl group will overwhelmingly occupy the equatorial position .
Caption: Chair conformation showing the equatorial substituent.
Significance in Medicinal Chemistry
The 1-[(2,6-Dichlorophenyl)methyl]piperidin-4-one structure combines two motifs of high interest in drug discovery:
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Piperidine Core: This scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide range of conditions, including cancer, HIV, and neurological disorders.[2][5][6] Its saturated, three-dimensional nature allows for precise spatial orientation of substituents to optimize interactions with biological targets.
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Dichlorophenyl Group: The inclusion of a dichlorinated phenyl ring is a common strategy used by medicinal chemists to enhance metabolic stability (by blocking sites of oxidation) and improve binding affinity through halogen bonding and hydrophobic interactions.[7]
This compound serves as a valuable intermediate or scaffold for the synthesis of more complex molecules with potential therapeutic applications.[2][8]
Conclusion
The structure of 1-[(2,6-Dichlorophenyl)methyl]piperidin-4-one is definitively established through a combination of rational synthesis and comprehensive spectroscopic analysis. Its architecture is defined by an N-substituted piperidin-4-one ring in a stable chair conformation, with the bulky (2,6-dichlorophenyl)methyl group occupying the sterically favorable equatorial position. The unique isotopic signature in its mass spectrum, characteristic absorptions in its IR spectrum, and predictable chemical shifts in its ¹H and ¹³C NMR spectra provide a self-validating system for its identification and characterization. This detailed structural understanding is fundamental for its application as a building block in the development of novel therapeutic agents.
References
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Sundaresan, K., Priyadarshini, V., & Tharini, K. (2019). Synthesis, characterization and thrombolytic activity of n-benzyl piperidin 4-one phenyl hydrazone. Journal of Drug Delivery and Therapeutics, 9(2), 53-55. [Link]
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Manikandan, A., Perinbam, K., & Sivakumar, A. (2011). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. Journal of Chemical and Pharmaceutical Research, 3(1), 519-525. [Link]
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Sundaresan, K., Priyadarshini, V., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 1-3. [Link]
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Arulraj, R., & Nithya, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]
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Al-Ostoot, F. H., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5085. [Link]
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